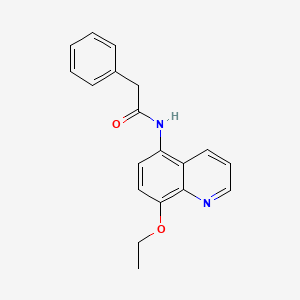![molecular formula C24H23N5O4 B11323695 9-(3-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11323695.png)
9-(3-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-metoxifenil)-1-metil-3-(2-oxo-2-feniletil)-1H,2H,3H,4H,6H,7H,8H,9H-pirimido[1,2-g]purina-2,4-diona es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9-(3-metoxifenil)-1-metil-3-(2-oxo-2-feniletil)-1H,2H,3H,4H,6H,7H,8H,9H-pirimido[1,2-g]purina-2,4-diona normalmente implica reacciones orgánicas de varios pasosLas condiciones de reacción suelen implicar el uso de catalizadores, disolventes y temperaturas controladas para garantizar que se obtenga el producto deseado con alta pureza y rendimiento .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso estaría optimizado para la eficiencia, la rentabilidad y la seguridad. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación para producir el compuesto en cantidades masivas .
Análisis De Reacciones Químicas
Tipos de Reacciones
9-(3-metoxifenil)-1-metil-3-(2-oxo-2-feniletil)-1H,2H,3H,4H,6H,7H,8H,9H-pirimido[1,2-g]purina-2,4-diona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, dando lugar a diferentes derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es sustituido por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y diversos catalizadores. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, son fundamentales para lograr los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes cetonas o aldehídos, mientras que la reducción podría producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
9-(3-metoxifenil)-1-metil-3-(2-oxo-2-feniletil)-1H,2H,3H,4H,6H,7H,8H,9H-pirimido[1,2-g]purina-2,4-diona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, como las propiedades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 9-(3-metoxifenil)-1-metil-3-(2-oxo-2-feniletil)-1H,2H,3H,4H,6H,7H,8H,9H-pirimido[1,2-g]purina-2,4-diona implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estas dianas, lo que lleva a diversos efectos biológicos. Las vías y las interacciones moleculares exactas dependen de la aplicación específica y del contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
3-metil-9-(2-oxo-2-feniletil)-3,9-dihidro-1H-purina-2,6-diona: Comparte una estructura central similar pero carece del grupo metoxifenilo.
Derivados de 2-(2-feniletil)-4H-croman-4-ona: Estos compuestos tienen una estructura central diferente pero comparten el grupo feniletilo.
Singularidad
La singularidad de 9-(3-metoxifenil)-1-metil-3-(2-oxo-2-feniletil)-1H,2H,3H,4H,6H,7H,8H,9H-pirimido[1,2-g]purina-2,4-diona radica en su combinación de grupos funcionales y las propiedades químicas y biológicas resultantes. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C24H23N5O4 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
9-(3-methoxyphenyl)-1-methyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N5O4/c1-26-21-20(22(31)29(24(26)32)15-19(30)16-8-4-3-5-9-16)28-13-7-12-27(23(28)25-21)17-10-6-11-18(14-17)33-2/h3-6,8-11,14H,7,12-13,15H2,1-2H3 |
Clave InChI |
XEILPSRJBCHDLI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)CC(=O)C3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11323626.png)
![3-(3,3-dimethyl-2-oxobutyl)-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11323629.png)
![4-Ethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11323633.png)
![1-(4-chlorophenyl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323640.png)
![2-ethyl-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbutanamide](/img/structure/B11323645.png)
![6-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11323650.png)

![7-cyclohexyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323664.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11323668.png)
![2-[5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11323671.png)


![2-(2-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-benzothiazole](/img/structure/B11323682.png)

